

1,2,4,5-tetrachlorobenzene CAS number and chemical identifiers

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Compound of Interest

Compound Name: 1,2,4,5-Tetrachlorobenzene

Cat. No.: B031791

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An In-depth Technical Guide on **1,2,4,5-Tetrachlorobenzene**: Chemical Identity, Analytical Protocols, and Toxicological Pathways

This technical guide provides a comprehensive overview of **1,2,4,5-tetrachlorobenzene**, a persistent environmental pollutant. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, analytical methodologies, and toxicological mechanisms.

Chemical Identifiers

1,2,4,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon. Below is a summary of its key chemical identifiers.



Identifier Type	Value
CAS Number	95-94-3
Molecular Formula	C ₆ H ₂ Cl ₄
Molecular Weight	215.89 g/mol
IUPAC Name	1,2,4,5-Tetrachlorobenzene
Synonyms	s-Tetrachlorobenzene, Benzene, 1,2,4,5- tetrachloro-
InChI	InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1- 2H
InChlKey	JHBKHLUZVFWLAG-UHFFFAOYSA-N
Canonical SMILES	C1=C(C(=CC(=C1Cl)Cl)Cl)Cl
PubChem CID	7270
EC Number	202-466-2
RTECS Number	DB9450000

Experimental Protocols

The analysis of **1,2,4,5-tetrachlorobenzene** in environmental and biological samples is crucial for monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for its detection and quantification.

Analysis of 1,2,4,5-Tetrachlorobenzene in Environmental Water Samples by GC-MS

This protocol outlines a general procedure for the extraction and analysis of **1,2,4,5-tetrachlorobenzene** from water samples.

2.1.1. Sample Preparation and Extraction

Sample Collection: Collect water samples in clean glass bottles.



Extraction:

- To a 1-liter water sample, add a suitable surrogate standard.
- Perform a liquid-liquid extraction using a separatory funnel and a non-polar solvent such as hexane or dichloromethane.
- Shake vigorously for 2-3 minutes, allowing the layers to separate.
- Collect the organic layer.
- Repeat the extraction process two more times with fresh solvent.
- Combine the organic extracts.
- Drying and Concentration:
 - Dry the combined extract by passing it through anhydrous sodium sulfate.
 - Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
- Cleanup (Optional): If the sample matrix is complex, a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge may be necessary to remove interfering compounds.

2.1.2. GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector: Splitless mode at 250°C.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.



Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
 Monitor characteristic ions for 1,2,4,5-tetrachlorobenzene (e.g., m/z 214, 216, 218).
- Mass Range (for full scan): 50-300 amu.

Quantification:

- Prepare a calibration curve using standard solutions of 1,2,4,5-tetrachlorobenzene of known concentrations.
- Quantify the analyte in the sample by comparing its peak area to the calibration curve. The
 use of an internal standard is recommended to correct for variations in extraction efficiency
 and instrument response.

Signaling Pathways and Toxicological Mechanisms

1,2,4,5-Tetrachlorobenzene, like many other halogenated aromatic hydrocarbons, is known to exert its toxic effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. This pathway plays a critical role in the metabolism of xenobiotics and the cellular response to environmental stressors.

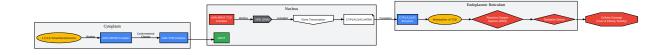
Aryl Hydrocarbon Receptor (AhR) Pathway Activation and Downstream Effects

The lipophilic nature of **1,2,4,5-tetrachlorobenzene** allows it to readily cross cell membranes and bind to the cytosolic AhR, which is complexed with heat shock proteins (HSPs) and co-chaperones. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.



In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 monooxygenases, such as CYP1A1 and CYP1A2.[1][2]

The induction of these enzymes leads to the metabolic transformation of **1,2,4,5**-tetrachlorobenzene. While this is a detoxification mechanism, the metabolic process can also lead to the formation of reactive intermediates and an increase in oxidative stress.[3] This oxidative stress can, in turn, activate other cellular defense mechanisms, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[4][5][6] Chronic activation of the AhR pathway and the resulting oxidative stress are thought to contribute to the observed liver and kidney toxicity of **1,2,4,5-tetrachlorobenzene**.[7][8]



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Caption: Proposed signaling pathway for **1,2,4,5-tetrachlorobenzene**-induced cellular toxicity.

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